![molecular formula C19H14BrN3O5S B2620598 methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-89-3](/img/structure/B2620598.png)
methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a chemically complex compound with a range of properties and applications. As a derivative of benzo[d]thiazole, this compound's structure includes a mix of bromine, nitrophenyl, and acrylonitrile groups. Such compounds often find applications in medicinal chemistry due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions:
Initial Formation: : The initial step might involve the synthesis of the benzo[d]thiazole core through a cyclization reaction.
Bromination: : Introduction of a bromine atom usually occurs through electrophilic aromatic substitution.
Nitrophenyl Introduction: : The nitrophenyl group can be added via nitration reactions.
Acryloyl Addition: : Incorporating the acrylate moiety often requires Michael addition or other addition reactions.
Reaction conditions may vary but commonly include the use of organic solvents, specific temperatures, and catalysts to facilitate the steps.
Industrial Production Methods
Industrially, the compound may be produced via a streamlined synthesis protocol to maximize yield and purity. Large-scale synthesis typically employs continuous-flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several reactions such as:
Oxidation: : The nitrophenyl group makes it prone to oxidative transformations.
Reduction: : Reduction reactions can be used to convert nitro groups to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions might modify the aromatic system or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium, sodium borohydride.
Catalysts: : Palladium, platinum, and various acidic or basic catalysts.
Major Products
Oxidation: : Conversion of nitrophenyl to nitroso or nitro alcohols.
Reduction: : Formation of amino derivatives.
Substitution: : Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has a broad spectrum of research applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic properties, especially in anti-cancer research.
Industry: : Utilized in the development of new materials with specialized properties.
Wirkmechanismus
This compound's biological activity typically involves:
Molecular Targets: : May interact with specific enzymes or receptors in biological systems.
Pathways Involved: : Potential involvement in pathways related to oxidative stress or signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((Z)-6-bromo-2-imino)benzo[d]thiazol-3(2H)-yl)acetate: : Lacks the nitrophenyl and acrylate groups.
6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazole: : Missing the ester functionality.
Uniqueness
Unique Structural Features: : The combination of bromine, nitrophenyl, and acrylonitrile groups.
Distinct Chemical Behavior: : Exhibits unique reactivity patterns due to its structure, leading to diverse and valuable applications.
That should cover the compound quite comprehensively! Any more deep dives, or shall we move on to something else?
Eigenschaften
IUPAC Name |
methyl 2-[6-bromo-2-[(E)-3-(3-nitrophenyl)prop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c1-28-18(25)11-22-15-7-6-13(20)10-16(15)29-19(22)21-17(24)8-5-12-3-2-4-14(9-12)23(26)27/h2-10H,11H2,1H3/b8-5+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDOUSRZDUIJZ-GIOAMXNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

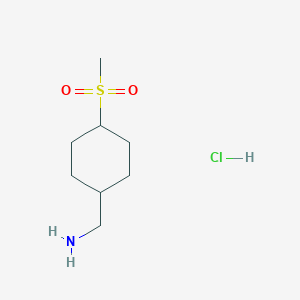
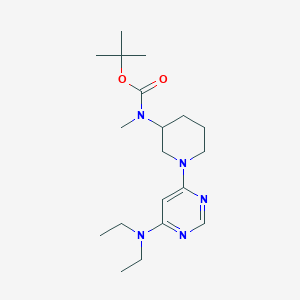


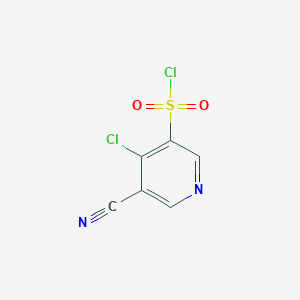
![6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2620525.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2620526.png)
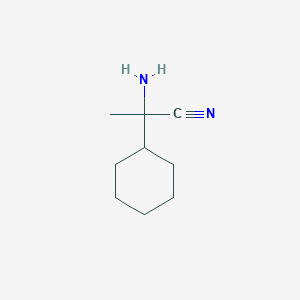
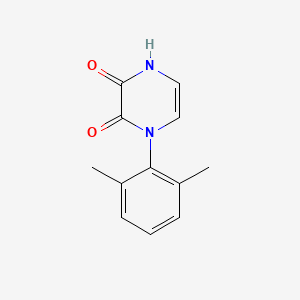


![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide](/img/structure/B2620536.png)

